molecular formula C19H19F3N2O B2465791 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1797731-53-3

1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2465791
CAS No.: 1797731-53-3
M. Wt: 348.369
InChI Key: NMCSDFMCWSCEIE-COTASJMYSA-N
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Description

1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that features a unique structure combining an adamantane moiety with an imidazo[1,5-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one typically involves a multi-step process. One common method includes the cyclocondensation of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one is unique due to the combination of the adamantane and imidazo[1,5-a]pyridine structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in research and industry .

Properties

IUPAC Name

1-[3-(1-adamantyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)16(25)15-14-3-1-2-4-24(14)17(23-15)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSDFMCWSCEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C5N4C=CC=C5)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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